1-Oxaspiro[2.6]nonane-2-carbonitrile
CAS No.:
Cat. No.: VC17710075
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-oxaspiro[2.6]nonane-2-carbonitrile |
| Standard InChI | InChI=1S/C9H13NO/c10-7-8-9(11-8)5-3-1-2-4-6-9/h8H,1-6H2 |
| Standard InChI Key | OPHREDJYBDGDQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2(CC1)C(O2)C#N |
Introduction
1-Oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which features a carbonitrile functional group. This compound belongs to the class of spiro compounds, where two rings are connected through a single atom, in this case, an oxygen atom. The molecular formula of 1-Oxaspiro[2.6]nonane-2-carbonitrile is C9H13NO, and its molecular weight is 151.21 g/mol .
Synthesis Methods
The synthesis of 1-Oxaspiro[2.6]nonane-2-carbonitrile typically involves multi-step organic reactions. Common methods include the use of appropriate precursors under controlled conditions such as temperature, pressure, and solvent choice to optimize yield and selectivity. Polar aprotic solvents can enhance nucleophilicity and facilitate the formation of the desired product.
Chemical Reactivity
1-Oxaspiro[2.6]nonane-2-carbonitrile can undergo several chemical reactions due to its carbonitrile group. These include:
-
Nucleophilic Addition Reactions: The carbonitrile group can react with nucleophiles to form imines or amides.
-
Hydrolysis: Under acidic or basic conditions, the carbonitrile can be hydrolyzed to form the corresponding carboxylic acid.
-
Ring-Opening Reactions: The spirocyclic structure may allow for ring-opening reactions under specific conditions.
Biological Activity and Potential Applications
Research into the biological activity of 1-Oxaspiro[2.6]nonane-2-carbonitrile is limited, but compounds with similar structures have shown potential pharmacological properties, including anti-inflammatory and analgesic effects. Understanding these mechanisms is crucial for exploring therapeutic applications.
The compound's interaction with biological targets, such as enzymes or receptors, could involve hydrogen bonding or coordination with metal ions, influencing metabolic pathways or signaling cascades.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-Oxaspiro[2.6]nonane-2-carbonitrile, allowing for comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile | C10H15NO | 165.23 g/mol | Lacks one carbon in the ring compared to the target compound |
| 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile | C11H17NO | 179.26 g/mol | Ethyl group instead of hydrogen |
| 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile | C12H19NO | 205.30 g/mol | Propyl group instead of hydrogen |
These comparisons highlight the unique chemical reactivity and potential biological activity of 1-Oxaspiro[2.6]nonane-2-carbonitrile compared to its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume